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Compound of Interest

Compound Name: 5-Bromo-2-phenylpyridine

Cat. No.: B1272043 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for 5-Bromo-2-
phenylpyridine (C₁₁H₈BrN), a heterocyclic aromatic compound relevant in coordination

chemistry and as a building block in organic synthesis. The document is intended for

researchers, scientists, and professionals in drug development, offering a detailed look at its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties
5-Bromo-2-phenylpyridine consists of a pyridine ring substituted with a phenyl group at the 2-

position and a bromine atom at the 5-position.

IUPAC Name: 5-bromo-2-phenylpyridine[1]

CAS Number: 27012-25-5[1][2]

Molecular Formula: C₁₁H₈BrN[3]

Molecular Weight: 234.09 g/mol [1]

Monoisotopic Mass: 232.98401 Da[1]

Spectroscopic Data
The following sections present the expected and reported spectroscopic data for 5-Bromo-2-
phenylpyridine and its close analogs. This data is crucial for structural elucidation and purity
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assessment.

Precise NMR data for 5-Bromo-2-phenylpyridine is not readily available in the cited literature.

However, the data for the structurally similar compounds 2-phenylpyridine and 2-(4-

bromophenyl)pyridine provide a reliable reference for predicting the chemical shifts and

coupling patterns. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for 2-Phenylpyridine Analogs in CDCl₃

Compound Proton
Chemical Shift (δ,
ppm)

Multiplicity /
Coupling Constant
(J, Hz)

2-Phenylpyridine[4] Py-H6 8.83 – 8.60 m

Ph-H2', H6' 8.11 – 7.91 m

Py-H3, Py-H4 7.84 – 7.65 m

Ph-H3', H5' 7.55 – 7.48 m

Ph-H4' 7.47 – 7.40 m

Py-H5 7.37 – 7.15 m

2-(4-

Bromophenyl)pyridine[

4]

Py-H6 8.71 – 8.63 m

Ph-H2', H6' 7.90 – 7.83 m

Py-H3, Py-H4 7.77 – 7.65 m

Ph-H3', H5' 7.62 – 7.55 m

| | Py-H5 | 7.26 – 7.21 | m |

Table 2: ¹³C NMR Data for 2-Phenylpyridine Analogs in CDCl₃
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Compound Chemical Shift (δ, ppm)

2-Phenylpyridine[4]
157.4, 149.6, 139.4, 136.7, 128.9, 128.7,
126.9, 122.1, 120.6

| 2-(4-Bromophenyl)pyridine[4] | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 |

For 5-Bromo-2-phenylpyridine, one would expect the signals for the pyridine ring protons and

carbons to be significantly affected by the bromine substituent, particularly the protons at

positions 4 and 6, which would likely appear as doublets.

The IR spectrum of 5-Bromo-2-phenylpyridine will exhibit characteristic absorption bands

corresponding to its aromatic and heterocyclic structure. The data presented here is based on

typical absorption regions for the functional groups present.

Table 3: Characteristic IR Absorption Bands for 5-Bromo-2-phenylpyridine

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3100–3000 C-H Stretch
Aromatic (Pyridine
& Phenyl)

Medium-Strong[5]

1600–1585 C=C Stretch Aromatic Ring Medium[5]

1500–1400 C=C Stretch Aromatic Ring Medium[5]

~1010 Ring Breathing Pyridine Ring Medium

900–675
C-H Out-of-plane

Bend
Aromatic Strong[5]

| Below 700 | C-Br Stretch | Aryl Halide | Medium-Strong[6] |

The C-H stretching vibrations for aromatic compounds are typically observed in the 3100-3000

cm⁻¹ region. The C-Br stretching mode for a similar compound, 5-bromo-2-nitropyridine, was

observed at 509 cm⁻¹.
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Mass spectrometry of 5-Bromo-2-phenylpyridine is characterized by the presence of

bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This

results in a distinctive isotopic pattern for the molecular ion.

Table 4: Mass Spectrometry Data for 5-Bromo-2-phenylpyridine

Parameter Value Note

Molecular Formula C₁₁H₈BrN -

Molecular Weight 234.09 g/mol For chemical calculations

[M]⁺ (for ⁷⁹Br) ~233 Expected molecular ion peak

[M+2]⁺ (for ⁸¹Br) ~235
Isotopic peak, approx. same

intensity as [M]⁺

| Exact Mass ([M]⁺) | 232.98401 Da | For high-resolution mass spectrometry (HRMS)[1] |

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed

above.

Sample Preparation: Accurately weigh 5-25 mg of the solid 5-Bromo-2-phenylpyridine
sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃) in a clean vial. The solution must be homogeneous.

Filtration: To remove any particulate matter which can degrade spectral quality, filter the

solution through a small plug of glass wool packed into a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

The instrument's software will lock onto the deuterium signal of the solvent to stabilize the

magnetic field.
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The magnetic field is then shimmed (homogenized) to maximize resolution and obtain

sharp peaks.

For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-

decoupled sequence is typically employed to simplify the spectrum to singlets for each

unique carbon.

Acquisition parameters such as the number of scans, spectral width, and relaxation delay

are set to ensure a good signal-to-noise ratio.

Sample Preparation (Thin Solid Film):

Dissolve a small amount (a few milligrams) of 5-Bromo-2-phenylpyridine in a volatile

solvent like methylene chloride or acetone.

Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the

plate.[7]

Data Acquisition:

Record a background spectrum of the empty spectrometer to subtract atmospheric (CO₂,

H₂O) absorptions.

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio. The data is Fourier-transformed to generate the final

infrared spectrum.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The

sample is vaporized in a high vacuum environment.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

beam of electrons (typically 70 eV). This process ejects an electron from the molecule,
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forming a positively charged radical cation, known as the molecular ion (M⁺•).

Mass Analysis: The newly formed ions are accelerated by an electric field and then passed

through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer

separates the ions based on their mass-to-charge (m/z) ratio.

Detection: A detector measures the abundance of ions at each m/z value. The resulting data

is plotted as a mass spectrum, showing the relative abundance of each ion fragment versus

its m/z ratio.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 5-Bromo-2-phenylpyridine.

1. Sample Preparation

2. Data Acquisition 3. Data Processing & Analysis

4. Structure Confirmation

Prepare Sample
(Dissolve, Filter, etc.)

NMR Spectrometer

FT-IR Spectrometer

Mass Spectrometer

Process NMR Data
(¹H, ¹³C)

Process IR Data

Process MS Data

Combine Data &
Elucidate Structure

Click to download full resolution via product page

General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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